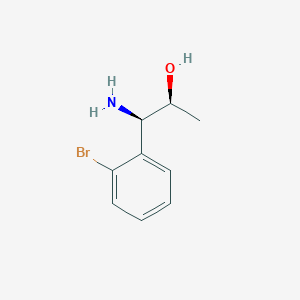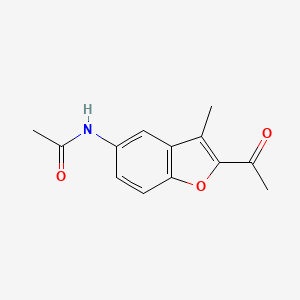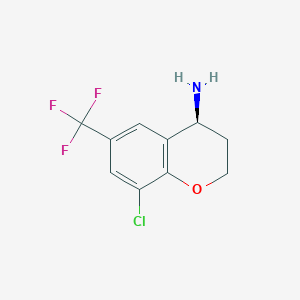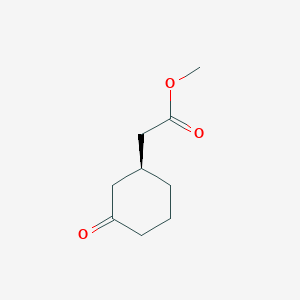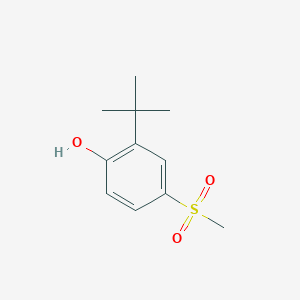
2-(Tert-butyl)-4-(methylsulfonyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butyl)-4-(methylsulfonyl)phenol is an organic compound characterized by the presence of a tert-butyl group and a methylsulfonyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-(methylsulfonyl)phenol typically involves the introduction of the tert-butyl and methylsulfonyl groups onto a phenol ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride. The methylsulfonyl group can be introduced via sulfonation using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are often employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butyl)-4-(methylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of halogenated phenols.
Aplicaciones Científicas De Investigación
2-(Tert-butyl)-4-(methylsulfonyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butyl)-4-(methylsulfonyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the tert-butyl and methylsulfonyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-4-methylphenol: Lacks the methylsulfonyl group, making it less polar.
4-tert-Butylphenol: Lacks both the methylsulfonyl and additional methyl groups, resulting in different reactivity and applications.
2-tert-Butylphenol: Similar structure but without the methylsulfonyl group, affecting its chemical properties and uses.
Uniqueness
2-(Tert-butyl)-4-(methylsulfonyl)phenol is unique due to the presence of both the tert-butyl and methylsulfonyl groups, which confer distinct chemical properties such as increased steric hindrance and polarity. These features make it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H16O3S |
|---|---|
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
2-tert-butyl-4-methylsulfonylphenol |
InChI |
InChI=1S/C11H16O3S/c1-11(2,3)9-7-8(15(4,13)14)5-6-10(9)12/h5-7,12H,1-4H3 |
Clave InChI |
XZHMMCVBSPHHAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


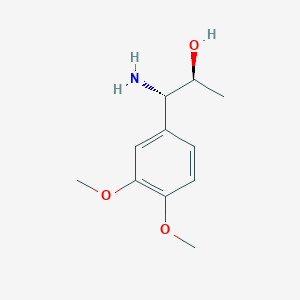
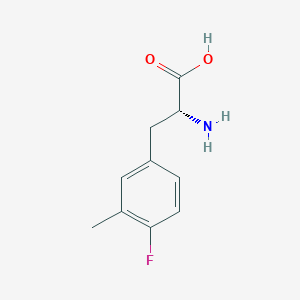
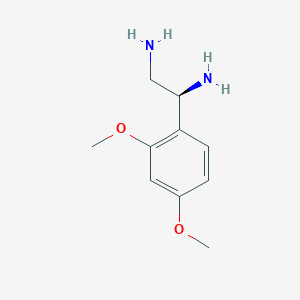
![(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237424.png)
![(1R,4R)-4-Methoxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B15237436.png)
![(1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15237438.png)
